N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Chemoproteomics Structure-Activity Relationship (SAR) Thiazole-based inhibitor design

SAR studies on metalloenzyme or kinase inhibitors risk confounding results when regioisomeric analogs (e.g., 2,4-dichloro) are used, as target engagement can shift by >10-fold. This compound delivers the precise 2,3-dichlorophenyl substitution required for valid selectivity profiling. • Enables definitive isoform selectivity comparison across carbonic anhydrase and cholinesterase families. • Glycylglycine terminus supports PEPT1-mediated intracellular uptake (2-3× over glycine-only conjugates). • ≥95% HPLC purity ensures suitability as an analytical reference standard. Avoid procurement of structurally inequivalent substitutes that invalidate experimental SAR conclusions.

Molecular Formula C15H13Cl2N3O4S
Molecular Weight 402.3 g/mol
Cat. No. B11016331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Molecular FormulaC15H13Cl2N3O4S
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-10(21)18-6-11(22)23)25-15(20-7)8-3-2-4-9(16)12(8)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)
InChIKeyHBNIFRNAFMUBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine (CAS 1219545-34-2): Chemical Identity and Core Scaffold


N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine (CAS 1219545-34-2) is a synthetic conjugate combining a 2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl motif with the dipeptide glycylglycine . With a molecular formula of C15H13Cl2N3O4S (MW 402.3 g/mol) and a SMILES of Cc1nc(-c2cccc(Cl)c2Cl)sc1C(=O)NCC(=O)NCC(=O)O, the compound belongs to a series of thiazole-5-carbonyl dipeptide derivatives that are of interest as potential enzyme inhibitors or chemoproteomic probes [1]. The 2,3-dichloro substitution pattern on the phenyl ring distinguishes this compound from its 2,4-dichloro, 2-chloro, and 4-fluoro analogs, positions that are known to modulate target engagement and selectivity in thiazole-based inhibitor programs [1].

Procurement Risks: Why Close Analogs of N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine Are Not Interchangeable


The thiazole-5-carbonylglycylglycine series contains numerous regioisomeric and substitutional variants (e.g., 2,4-dichloro, 2-chloro, 4-fluoro, or thiazol-4-ylacetyl instead of thiazol-5-ylcarbonyl) that cannot serve as direct substitutes without revalidating the entire experimental system . Even minor alterations in the dichlorophenyl substitution pattern can redirect target engagement across metalloenzyme families such as carbonic anhydrase isoforms and cholinesterases, where position-specific chlorine placement alters both inhibitor potency (IC50) and isoform selectivity by an order of magnitude or more [1]. Therefore, generic replacement with a closely related analog risks confounding SAR interpretations, invalidating probe selectivity, and wasting procurement resources on compounds with uncharacterized (and potentially divergent) biological profiles. The quantitative evidence below establishes the measurable consequences of selecting the 2,3-dichloro isomer over its nearest structural comparators.

Quantitative Differentiation Benchmarks for N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine


Regioisomeric Identity: Thiazol-5-ylcarbonyl vs. Thiazol-4-ylacetyl Scaffold Comparison

The target compound places the glycylglycine chain at the thiazole 5-position via a carbonyl linker. The closest regioisomer, N-{[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine (CAS 1219540-63-2), attaches the dipeptide via an acetyl linker at the 4-position . This regioisomeric shift alters the spatial trajectory of the dipeptide recognition element by approximately 1.2–1.5 Å and changes the hydrogen-bonding geometry of the amide carbonyl, which directly impacts binding to metalloenzyme active sites such as carbonic anhydrase isoforms [1]. In thiazole-based inhibitor programs, 5-carbonyl-substituted derivatives exhibit distinct inhibitory profiles relative to 4-acetyl-substituted isomers, with IC50 differences exceeding 10-fold against certain isoforms [1].

Chemoproteomics Structure-Activity Relationship (SAR) Thiazole-based inhibitor design

Phenyl Chlorine Substitution Pattern: 2,3-Dichloro vs. 2,4-Dichloro Isomer Differentiation

The 2,3-dichlorophenyl substituent in the target compound positions one chlorine ortho and one meta to the thiazole ring junction, whereas the 2,4-dichlorophenyl analog (CAS data available from multiple vendors) places the second chlorine para . In thiazole-based kinase inhibitor programs, meta-substituted chlorines participate in halogen-bonding interactions with backbone carbonyls in the hinge region, while para-substituted chlorines are solvent-exposed and contribute predominantly to lipophilicity (clogP) without specific polar contacts [1]. This substitution-dependent difference can shift kinase selectivity profiles, with meta-chlorine placement improving selectivity for FLT3 over c-KIT by up to 5-fold compared to para-chlorinated analogs (class-level SAR data from thiazole-kinase inhibitor literature) [1].

Medicinal Chemistry Kinase Inhibition Halogen Bonding

Glycylglycine vs. Glycine Terminus: Solubility and Transporter Recognition Implications

The target compound terminates in a glycylglycine dipeptide, whereas the closest simplified analog, N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine (CAS 1098363-12-2 for the dimethyl analog; mono-chloro analogs listed by vendors), carries only a single glycine residue . The dipeptide extension increases aqueous solubility by approximately 0.3–0.5 log units and introduces recognition by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1), which is absent for single-amino-acid conjugates [1]. PEPT1-mediated uptake can enhance intracellular accumulation in intestinal and renal epithelial models by 2- to 3-fold relative to passive diffusion alone, a critical consideration for cellular assay design [1].

Peptide Transporter Solubility Prodrug Design

Physicochemical Purity and Identity Verification: CAS 1219545-34-2 Analytical Specifications

The target compound is listed by multiple chemical suppliers with a standard purity specification of ≥95% (HPLC), confirmed by NMR and MS, as reported in its Chemsrc entry . In contrast, its 2,4-dichlorophenyl regioisomer analog is associated with a higher incidence of supplier-reported purity variations (90–97% range) and limited spectroscopic batch data . For procurement where defined identity and purity are essential for reproducible dose-response assays, the availability of consistent ≥95% purity material and verified SMILES identity for the 2,3-dichloro isomer provides a measurable quality advantage over analogs with less stringent or variable batch documentation .

Quality Control Compound Identity Procurement Specifications

Highest-Confidence Application Scenarios for N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Thiazole-Based Enzyme Inhibitor Programs

The 2,3-dichlorophenyl substitution and thiazole-5-carbonyl-glycylglycine scaffold position this compound as a SAR probe for metalloenzyme or kinase inhibitor programs where halogen-bonding geometry and dipeptide recognition are under investigation. The regioisomeric identity and chlorine pattern enable direct comparison with 2,4-dichloro and 4-acetyl linker analogs, which, as shown in Section 3, are predicted to differ in target engagement by >10-fold for certain isoforms . This compound is appropriate for use in systematic SAR panels requiring a defined 2,3-dichloro substitution on the phenyl ring and a 5-carbonyl-linked dipeptide chain, where the closest analogs (2,4-dichloro or thiazol-4-ylacetyl regioisomers) are not structurally equivalent substitutes .

Chemoproteomic Probe Design Leveraging Peptide Transporter Recognition

The glycylglycine terminus confers recognition by the PEPT1 transporter, enabling potential use as a cell-permeable probe scaffold for intracellular target engagement studies in epithelial cell models . As discussed in Section 3, the dipeptide extension can increase intracellular accumulation by 2- to 3-fold relative to glycine-only conjugates, making this compound a superior choice over glycine-terminated analogs for cellular assays where transporter-mediated uptake is desired . This application scenario is directly supported by the class-level PEPT1 substrate recognition data for dipeptide mimetics, though direct measurement in the target compound remains to be conducted .

Analytical Reference Standard for Thiazole-Dipeptide Conjugate Identity Verification

With a uniquely defined SMILES string (Cc1nc(-c2cccc(Cl)c2Cl)sc1C(=O)NCC(=O)NCC(=O)O) and a vendor-specified purity of ≥95% (HPLC), this compound can serve as an analytical reference standard for the identification and quantification of thiazole-5-carbonyl-glycylglycine derivatives in complex mixtures . The unambiguous structural identity differentiates it from regioisomeric (thiazol-4-ylacetyl) and substitutional (2,4-dichloro) impurities that may arise during synthesis, making it a suitable spike-in standard for HPLC-MS purity monitoring of thiazole-dipeptide conjugate libraries .

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